Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of research and industry. This compound belongs to the class of pyrrole derivatives, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition of azomethine ylides, which are generated from isatins and acyclic α-amino acids. This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrole ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents.
Spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole] derivatives: These compounds have a spiro linkage and exhibit different chemical properties.
Uniqueness
Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-15-9-17-10-16(15,2)12-18(11-15)14(19)20-8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
InChI Key |
ZKPCXXZVRRJZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CN(C2)C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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